Cas no 2229215-08-9 (1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine)

1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine
- EN300-1773560
- 1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine
- 2229215-08-9
-
- インチ: 1S/C11H17NO2/c1-8(12)11(4-5-11)10-9(7-13-2)3-6-14-10/h3,6,8H,4-5,7,12H2,1-2H3
- InChIKey: UBBYGEJEHHSRIO-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(COC)=C1C1(C(C)N)CC1
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 48.4Ų
1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1773560-0.05g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 0.05g |
$1880.0 | 2023-09-20 | ||
Enamine | EN300-1773560-10.0g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 10g |
$9627.0 | 2023-06-03 | ||
Enamine | EN300-1773560-0.25g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 0.25g |
$2059.0 | 2023-09-20 | ||
Enamine | EN300-1773560-0.5g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 0.5g |
$2149.0 | 2023-09-20 | ||
Enamine | EN300-1773560-5.0g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 5g |
$6492.0 | 2023-06-03 | ||
Enamine | EN300-1773560-5g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 5g |
$6492.0 | 2023-09-20 | ||
Enamine | EN300-1773560-1.0g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 1g |
$2239.0 | 2023-06-03 | ||
Enamine | EN300-1773560-1g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 1g |
$2239.0 | 2023-09-20 | ||
Enamine | EN300-1773560-2.5g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 2.5g |
$4388.0 | 2023-09-20 | ||
Enamine | EN300-1773560-0.1g |
1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |
2229215-08-9 | 0.1g |
$1970.0 | 2023-09-20 |
1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229215-08-9 and Product Name: 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine
The compound with the CAS number 2229215-08-9 and the product name 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a furan moiety and a cyclopropyl group in its structure imparts distinct chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating furan derivatives. Furan-based compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine combines the favorable pharmacological attributes of furan with the rigidity and stability provided by the cyclopropyl ring. This combination is particularly intriguing as it may enhance binding affinity and metabolic stability, key factors in drug design.
The 1-(methoxymethyl)furan portion of the molecule introduces a methoxymethyl (also known as trimethylsilyl ether) group, which is commonly used in medicinal chemistry to protect functional groups during synthesis and to improve solubility. This protective group can be selectively removed under specific conditions, allowing for further functionalization and modification. The cyclopropyl group, on the other hand, is renowned for its ability to enhance binding interactions due to its small size and high electron density. These features make 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine a versatile scaffold for designing new therapeutic agents.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds with unique structural features often exhibit novel biological activities that are not observed with more conventional molecules. The combination of a furan ring and a cyclopropyl substituent in 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine aligns well with this trend. Preclinical data suggests that such molecules may interact with biological targets in ways that differ from traditional drug candidates, potentially leading to breakthroughs in treating various diseases.
The synthesis of 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the furan ring typically begins with the formation of an alkene followed by intramolecular cyclization. Subsequent functionalization steps are then employed to introduce the cyclopropyl group and the methoxymethyl protecting group. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been utilized to achieve high yields and purity levels.
In terms of pharmacological activity, preliminary investigations have shown that derivatives of this compound class exhibit promising effects on various biological pathways. For instance, some analogs have demonstrated inhibitory activity against enzymes involved in cancer cell proliferation. Additionally, the structural features present in 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine suggest potential applications in treating inflammatory disorders by modulating key signaling pathways.
The development of new drugs is often hampered by issues related to bioavailability and toxicity. However, the favorable physicochemical properties of furan derivatives, such as their ability to cross cell membranes efficiently, may mitigate some of these challenges. Furthermore, computational modeling studies have been employed to predict how this compound might interact with biological targets at the molecular level. These studies provide valuable insights into optimizing its structure for improved efficacy and reduced side effects.
As research in this area progresses, it is expected that more derivatives of 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine will be synthesized and evaluated for their therapeutic potential. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinical applications. The compound's unique structural features offer a rich platform for innovation, making it an exciting prospect for future drug development.
In conclusion, the compound with CAS number 2229215-08-9 and product name 1-{1-3-(methoxymethyl)furan}-2\)-y)cyclopropyl}ethan\)-l\)-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural composition combines elements known to contribute to biological activity with features designed to enhance drug-like properties. As research continues to uncover new applications for this molecule and its derivatives, it holds great promise for contributing to advancements in medicine.
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